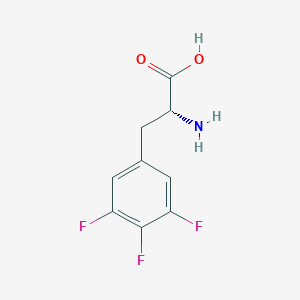

D-(3,4,5-Trifluorophenyl)-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427508 | |

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217684-62-2 | |

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Theory, Practice, and Modern Methodologies

Sources

- 1. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

physicochemical properties of D-(3,4,5-Trifluorophenyl)-alanine

An In-Depth Technical Guide to the Physicochemical Properties of D-(3,4,5-Trifluorophenyl)-alanine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry and peptide design. This compound, a synthetic analog of phenylalanine, represents a powerful building block for modulating the therapeutic properties of bioactive molecules. The introduction of a trifluorinated phenyl ring imparts unique electronic and steric characteristics that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the core , offering field-proven insights and detailed experimental methodologies to empower its effective application in research and drug development.

Molecular Identity and Structure

This compound is an α-amino acid featuring a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions. This substitution pattern is critical, as the high electronegativity and steric bulk of fluorine atoms significantly alter the electronic landscape of the aromatic ring compared to its natural counterpart, phenylalanine.[1][2] These modifications are instrumental in enhancing properties such as binding affinity and stability against enzymatic degradation.[1][3]

The D-configuration refers to the stereochemistry at the α-carbon, which is (R) according to Cahn-Ingold-Prelog nomenclature. This configuration is often employed to increase the proteolytic resistance of peptides, as endogenous proteases typically recognize L-amino acids.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid[4] |

| Synonyms | (R)-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid, 3,4,5-Trifluoro-D-phenylalanine[4] |

| CAS Number | 1217684-62-2[5] |

| Molecular Formula | C₉H₈F₃NO₂[4][5] |

| Molecular Weight | 219.16 g/mol [4][5] |

Chemical Structure:

(Image Source: PubChem CID 7023407)

(Image Source: PubChem CID 7023407)

Core Physicochemical Properties

The utility of this amino acid analog is directly linked to its distinct physicochemical characteristics. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value / Description | Rationale & Significance |

| Appearance | White to Off-White Solid | Typical appearance for a purified amino acid in its crystalline, zwitterionic form. |

| Melting Point | > 203 °C (decomposes) (for the L-HCl salt)[] | The high melting point is characteristic of amino acids due to strong intermolecular ionic and hydrogen bonding interactions in the crystal lattice. The decomposition indicates thermal instability at higher temperatures. |

| Solubility | Slightly soluble in DMSO and Ethanol.[] | The polar amino and carboxyl groups allow for solubility in polar protic and aprotic solvents. The bulky, hydrophobic trifluorophenyl group limits aqueous solubility but enhances solubility in organic media compared to unsubstituted alanine. |

| Acidity (pKa) | pKa₁ (α-carboxyl): ~1.7-2.0pKa₂ (α-amino): ~8.9-9.2 | Estimated values. The strong electron-withdrawing effect of the three fluorine atoms is expected to lower the pKa of both the carboxylic acid (making it more acidic) and the amino group (making the ammonium ion more acidic/less basic) compared to phenylalanine (pKa₁ ~1.83, pKa₂ ~9.13).[7] This modulation can alter ionic interactions in a peptide's active site. |

Ionization States and Zwitterionic Nature

Like all amino acids, this compound exists as a zwitterion at physiological pH, carrying both a positive and a negative charge. The predominant ionic form is dependent on the pH of the solution, which is a critical consideration for formulation, chromatography, and biological activity.

Caption: pH-dependent ionization states of this compound.

Spectroscopic and Analytical Characterization

Precise characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the α-proton, and the two diastereotopic β-protons. The chemical shifts will be influenced by the fluorine substituents. For comparison, in D-alanine, the α-proton (Hα) appears around 3.79 ppm and the β-protons (Hβ) appear around 1.48 ppm in D₂O.[8]

-

¹³C NMR: The spectrum will display nine unique carbon signals. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants (¹J_CF), and smaller couplings will be observed for carbons two or three bonds away. This coupling pattern is definitive proof of the substitution pattern.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal would be expected for the two equivalent fluorine atoms at positions 3 and 5, and a separate signal for the fluorine at position 4, confirming the 3,4,5-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement. The expected monoisotopic mass for the neutral molecule [M] is approximately 219.0514 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Experimental Protocols

To ensure scientific integrity, the methods used to determine physicochemical properties must be robust and reproducible.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for empirically determining the acid dissociation constants (pKa).

Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Preparation: Accurately weigh approximately 15 mg of this compound and dissolve it in 50 mL of CO₂-free deionized water.

-

Acidification: Using a calibrated pH meter, acidify the solution to approximately pH 1.5 with 0.1 M HCl to ensure all molecules are fully protonated.

-

Titration: Begin titrating the solution with a standardized 0.1 M NaOH solution, adding 0.1 mL increments. Record the pH value after each addition, ensuring the reading is stable.

-

Data Plotting: Continue the titration past the second equivalence point (e.g., to pH 12). Plot the recorded pH values against the volume of NaOH added.

-

Analysis: The first pKa (pKa₁) is the pH at the point where half of the first equivalent of NaOH has been added. The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. The equivalence points are most accurately identified as the peaks on a first-derivative plot (ΔpH/ΔV vs. V).

Impact on Drug Development and Research

The incorporation of fluorine into phenylalanine analogs is a well-established strategy in drug design.[1][3] this compound offers several advantages:

-

Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of peptide-based drugs.[1]

-

Modulation of Binding Affinity: The electron-poor nature of the trifluorinated ring can alter or enhance crucial molecular interactions within a receptor binding pocket, such as π-π stacking or cation-π interactions.[2]

-

Increased Lipophilicity: The fluorine atoms increase the hydrophobicity of the amino acid side chain, which can improve membrane permeability and bioavailability.

-

Conformational Control: The steric bulk of the fluorine atoms can restrict the conformational freedom of a peptide backbone, locking it into a more bioactive conformation.

-

¹⁹F NMR Probe: It can be used as a non-invasive probe to study protein-ligand interactions and protein structure by ¹⁹F NMR spectroscopy.[1]

These properties make this compound a valuable building block for creating novel therapeutic peptides, enzyme inhibitors, and other bioactive molecules with improved pharmaceutical profiles.[3][9]

References

-

Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central, 16, 1022-1050. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Semantic Scholar. [Link]

-

Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PubMed Central. [Link]

-

This compound. PubChem. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

L-(3,4,5-Trifluorophenyl)-alanine. Oakwood Chemical. [Link]

-

Alanine. Wikipedia. [Link]

-

pKa and pI values. University of Calgary. [Link]

-

pKa and pI values of amino acids. Peptideweb.com. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H8F3NO2 | CID 7023407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. peptideweb.com [peptideweb.com]

- 8. D-Alanine(338-69-2) 1H NMR spectrum [chemicalbook.com]

- 9. [PDF] Fluorinated phenylalanines: synthesis and pharmaceutical applications | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of D-(3,4,5-Trifluorophenyl)-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(3,4,5-Trifluorophenyl)-alanine is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The strategic placement of three fluorine atoms on the phenyl ring profoundly influences its physicochemical properties, including lipophilicity, electrostatic potential, and metabolic stability. These modifications can induce unique conformational preferences that are critical for modulating peptide and protein structure, receptor binding affinity, and overall bioactivity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with detailed experimental and computational protocols.

Introduction: The Rationale for Fluorination in Phenylalanine Analogues

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to fine-tune the properties of bioactive molecules.[1] In the context of phenylalanine, aromatic fluorination offers several key advantages:

-

Modulation of Electronic Properties: The high electronegativity of fluorine withdraws electron density from the aromatic ring, altering its quadrupole moment and potential for π-π and cation-π interactions. This can significantly impact ligand-receptor binding energetics.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of peptides and drugs containing this moiety.

-

Conformational Control: Fluorine substitution can introduce steric and electronic effects that favor specific side-chain and backbone torsional angles, effectively locking the molecule into a more bioactive conformation.[1]

-

Probing Molecular Interactions: The presence of the ¹⁹F nucleus provides a sensitive NMR probe for studying molecular interactions and conformational changes without the background noise inherent in ¹H NMR.[2]

This guide will delve into the specific structural and conformational characteristics of the this compound isomer, providing a framework for its rational incorporation into therapeutic candidates.

Physicochemical and Structural Properties

A foundational understanding of the basic properties of this compound is essential for its application.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | [3] |

| Molecular Formula | C₉H₈F₃NO₂ | [4][5] |

| Molecular Weight | 219.16 g/mol | [4][5] |

| CAS Number | 1217684-62-2 | [4][5] |

The trifluorinated phenyl ring is the key structural feature, imparting a unique electronic signature and steric profile compared to native phenylalanine.

Solid-State Conformation: Insights from X-ray Crystallography

As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the solid-state conformation can be predicted with high confidence based on the extensive crystallographic data available for phenylalanine and its derivatives.

In the solid state, amino acids typically exist as zwitterions, with extensive intermolecular hydrogen bonding between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups. This leads to the formation of layered crystal structures.[6] The aromatic side chains generally pack in a way that maximizes van der Waals interactions and, in the case of fluorinated rings, accommodates electrostatic interactions.

Expected Crystal Packing Features:

-

Zwitterionic Form: The molecule will be zwitterionic.

-

Hydrogen Bonding Network: A robust network of N-H···O and C-H···O hydrogen bonds will dominate the crystal packing.

-

Aromatic Stacking: The trifluorophenyl rings are likely to engage in offset π-π stacking, influenced by the altered quadrupole moment due to the fluorine atoms.

-

Fluorine Interactions: Weak C-H···F and F···F interactions may also play a role in the crystal packing.

Solution-State Conformation: Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the conformational preferences of this compound in solution, which is more representative of its state in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the solution-state conformation of fluorinated amino acids. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments can provide detailed information on torsional angles and rotamer populations.

Expected Spectral Features:

-

¹H NMR: The spectrum will show characteristic signals for the α-proton, β-protons, and the two aromatic protons. The coupling constants between the α- and β-protons (³Jαβ) are particularly informative for determining the side-chain rotamer populations (gauche+, gauche-, and trans).

-

¹³C NMR: The carbon chemical shifts, especially of the aromatic ring, will be significantly influenced by the electron-withdrawing fluorine atoms.

-

¹⁹F NMR: This is a key technique. The ¹⁹F chemical shifts are highly sensitive to the local electronic and conformational environment.[2][7] For this compound, two distinct ¹⁹F signals are expected: one for the fluorine at the 4-position and another (with twice the intensity) for the equivalent fluorines at the 3- and 5-positions. The precise chemical shifts can provide insights into the side-chain's conformational dynamics and interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to its conformation and hydrogen-bonding state.

Expected Vibrational Bands:

-

N-H Stretching: Bands in the region of 3000-3200 cm⁻¹ corresponding to the ammonium group.

-

C=O Stretching: A strong absorption around 1580-1650 cm⁻¹ for the asymmetric stretching of the carboxylate group.

-

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ range, characteristic of the trifluorophenyl group.

Comparison of the spectra in different solvents can reveal changes in hydrogen bonding and conformation.

Computational Conformational Analysis

Computational chemistry provides a powerful avenue for exploring the conformational energy landscape of this compound in detail.

Theoretical Framework

The conformation of an amino acid is defined by its backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ₁, χ₂). The sterically allowed regions for the backbone angles are visualized in a Ramachandran plot. For D-amino acids, the allowed regions are mirrored compared to the L-amino acids.

The primary goal of computational analysis is to identify the low-energy conformers and understand the energy barriers between them. This is typically achieved through a combination of methods.

Step-by-Step Computational Protocol

This protocol outlines a robust method for the conformational analysis of this compound using Density Functional Theory (DFT).

Step 1: Initial Structure Generation

-

Build the 3D structure of this compound in its zwitterionic form using a molecular modeling program.

-

Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Conformational Search

-

Rationale: A thorough search of the conformational space is crucial to avoid getting trapped in local energy minima.

-

Procedure: Perform a systematic scan of the key dihedral angles (φ, ψ, and χ₁). For each combination of angles, perform a constrained geometry optimization.

-

Alternative: Run a high-temperature molecular dynamics simulation to sample a wide range of conformations. Extract representative structures from the trajectory.

Step 3: High-Level DFT Optimization

-

Rationale: DFT provides a good balance of accuracy and computational cost for molecules of this size. The B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice.

-

Procedure: Take the low-energy structures from the conformational search and perform full geometry optimizations without constraints.

-

Solvation: To model the solution phase, include a continuum solvation model like the Polarizable Continuum Model (PCM).

Step 4: Frequency Calculations

-

Rationale: Vibrational frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Procedure: Perform frequency calculations at the same level of theory as the optimization for all unique low-energy conformers.

Step 5: Analysis

-

Calculate the relative energies of all conformers, including zero-point energy corrections.

-

Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

-

Construct a Ramachandran plot for the backbone dihedral angles (φ, ψ) to visualize the allowed conformational space.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a complex interplay of steric effects, hydrogen bonding, and the unique electronic properties of the trifluorinated phenyl ring. While a definitive crystal structure is not yet available, a robust understanding of its likely solid-state and solution-state behavior can be achieved through a combination of spectroscopic and computational methods. The protocols outlined in this guide provide a comprehensive framework for researchers to characterize this important non-canonical amino acid, enabling its rational design and incorporation into next-generation peptides and therapeutic agents. The insights gained from such analyses are critical for predicting and optimizing the biological activity of molecules containing this versatile building block.

References

-

O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Crowley, P. B., Kyne, C., & Monteith, W. B. (2012). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications, 48(86), 10681-10683. [Link]

-

Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2021). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Information and Modeling, 61(1), 342-356. [Link]

-

Ochoa, R., Soler, M. A., Laio, A., & Cossio, P. (2018). Assessing the capability of in silico mutation protocols for predicting the finite temperature conformation of amino acids. Physical Chemistry Chemical Physics, 20(41), 25901-25909. [Link]

-

SpectraBase. (n.d.). 4-Fluoro-D,L-phenylalanine. Wiley. [Link]

-

van der Veken, P., et al. (2018). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 18(1), 479-487. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Moriwaki, H., et al. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(1), 1143-1149. [Link]

-

Wikipedia contributors. (2024, November 26). Ramachandran plot. In Wikipedia, The Free Encyclopedia. [Link]

-

Schweighauser, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(2), 1184-1192. [Link]

-

Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600-2608. [Link]

-

Gerig, J. T. (2000). Fluorine NMR. eMagRes, 4, 247-256. [Link]

-

SpectraBase. (n.d.). 2-Fluoro-D,L-phenylalanine. Wiley. [Link]

-

Proteopedia. (2023, February 1). Ramachandran Plot. [Link]

-

Hanson, R. M. (n.d.). Ramachandran Animation. Bioinformatics.org. [Link]

-

Simmons, J., et al. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances. ResearchGate. [Link]

-

CCPN. (n.d.). Creating non-canonical amino acid ChemComp files. [Link]

-

JoVE. (2023, December 23). Author Spotlight: A Computational Approach to Decipher Amino Acid Preferences in Multispecific Protein-Protein Interactions. [Link]

-

PubChemLite. (n.d.). 3,4,5-trifluoro-l-phenylalanine, n-fmoc protected. Université du Luxembourg. [Link]

-

Boeszoermenyi, A., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

Cell Chemical Biology. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. [Link]

-

Whitehead, T. A., et al. (2008). Structure-based Protocol for Identifying Mutations that Enhance Protein-Protein Binding Affinities. Journal of Molecular Biology, 385(3), 817-828. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of phenylalanine. [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Chemistry Central Journal. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central. [Link]

-

Feller, D. C., & Zimmerman, S. S. (1989). Conformational energy analysis of the chemotactic tripeptide formyl-Met-Leu-Phe and three analogs. International Journal of Peptide and Protein Research, 34(3), 229-234. [Link]

-

Journal of Organic Chemistry. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]

Sources

- 1. 3,4,5-Trifluoro-D-phenylalanine 97% | CAS: 1217684-62-2 | AChemBlock [achemblock.com]

- 2. This compound | C9H8F3NO2 | CID 7023407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. L-(3,4,5-Trifluorophenyl)-alanine [oakwoodchemical.com]

- 5. 3,4,5-trifluoro-d-phenylalanine suppliers USA [americanchemicalsuppliers.com]

- 6. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of D-Amino Acids: A Technical Guide to Unlocking Novel Peptide Bioactivity

Abstract

The substitution of naturally occurring L-amino acids with their enantiomeric D-counterparts represents a cornerstone of modern peptide-based drug design. This strategic modification transcends simple stereochemical inversion, offering a powerful toolkit to overcome the inherent limitations of native peptides, primarily their susceptibility to proteolytic degradation and often-brief in-vivo half-lives. This guide provides an in-depth exploration of the core principles and practical methodologies for leveraging D-amino acids to engineer peptides with enhanced stability, modulated receptor affinity, and unique biological activities. We will dissect the causal mechanisms behind these improvements, detail validated experimental protocols for synthesis and analysis, and present a forward-looking perspective on the expanding therapeutic landscape of D-amino acid-containing peptides.

Introduction: Beyond the Central Dogma

In the landscape of biological molecules, L-amino acids are the canonical building blocks of proteins and peptides, a result of the stereospecificity of the ribosomal machinery. Their mirror images, D-amino acids, are comparatively rare in higher organisms but are not biologically inert. Their incorporation into peptide sequences is a deliberate, synthetic strategy to confer advantageous properties that are otherwise unattainable. The primary driver for this is the circumvention of enzymatic degradation. Proteases, the enzymes responsible for peptide catabolism, have active sites exquisitely evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site introduces a steric barrier, rendering the peptide bond resistant to hydrolysis and dramatically extending its circulatory half-life. This enhanced stability is a critical first step in transforming a fleeting biological signal into a viable therapeutic agent.

The Structural and Functional Consequences of Stereochemical Inversion

The introduction of a D-amino acid does more than just confer proteolytic resistance; it fundamentally alters the peptide's three-dimensional structure and, consequently, its interaction with biological targets.

Impact on Secondary Structure

The substitution of an L-amino acid with its D-enantiomer can have a profound and often predictable impact on the peptide's secondary structure. For instance, a single D-amino acid can disrupt the formation of a right-handed α-helix, a common motif in receptor recognition. Conversely, strategic placement of D-amino acids can be used to stabilize specific conformations, such as β-turns or even left-handed helical structures, which may be critical for high-affinity binding to a target receptor. This conformational constraint can lock the peptide into its bioactive form, reducing the entropic penalty of binding and enhancing affinity.

Modulation of Receptor Binding and Signaling

The altered topography of a D-amino acid-containing peptide directly influences its ability to bind to and activate or inhibit its target receptor.

-

Agonism vs. Antagonism: While the L-peptide may be a natural agonist, its D-substituted analogue can sometimes act as an antagonist. This occurs when the D-amino acid allows the peptide to bind to the receptor but prevents the conformational changes necessary for signal transduction. A classic example is the synthetic opioid peptide, [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO), a potent and selective μ-opioid receptor agonist where the D-alanine at position 2 confers both stability and high affinity.

-

Enhanced Affinity: In some cases, the altered side-chain orientation of a D-amino acid can create new, favorable interactions with the receptor's binding pocket that are not possible for the native L-peptide, leading to a significant increase in binding affinity.

The relationship between D-amino acid substitution and biological activity is not always predictable and often requires empirical testing. The following diagram illustrates the logical workflow for investigating these structure-activity relationships (SAR).

Caption: Workflow for D-Amino Acid Substitution in Peptide Drug Discovery.

Experimental Protocols: A Practical Guide

The successful application of D-amino acids in peptide research hinges on robust methodologies for their synthesis and evaluation.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of D-amino acids is seamlessly integrated into the standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

Protocol: Manual Fmoc-SPPS of a Peptide Containing a D-Amino Acid

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first C-terminal L-amino acid (3-5 equivalents) using a coupling reagent like HBTU/HCTU (3-5 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA solution.

-

Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. When the sequence calls for a D-amino acid, simply use the corresponding Fmoc-protected D-amino acid derivative in the coupling step. The chemistry remains identical.

-

Final Deprotection and Cleavage: Once the sequence is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Caption: Fmoc-SPPS workflow incorporating a D-amino acid.

Evaluation of Proteolytic Stability

A primary motivation for using D-amino acids is to enhance stability. A simple in vitro assay can quantify this improvement.

Protocol: In Vitro Protease Stability Assay

-

Peptide Preparation: Prepare stock solutions of both the native L-peptide and the D-amino acid-containing analogue at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Enzyme Preparation: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a working concentration.

-

Incubation:

-

In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme:substrate by weight).

-

Incubate the reactions at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% TFA or by heating.

-

Analysis: Analyze the amount of remaining intact peptide in each quenched aliquot using RP-HPLC. Integrate the peak area corresponding to the intact peptide.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides. Calculate the half-life (t½) for each peptide under the assay conditions.

Table 1: Representative Proteolytic Stability Data

| Peptide Sequence | Substitution | Half-life in Human Serum (hours) |

| GFLG-NH2 | None (All L) | < 0.5 |

| Gf LG-NH2 | L-Phe to D-Phe | > 24 |

| GFLg -NH2 | L-Gly to D-Ala | 8.2 |

Data is illustrative and will vary based on sequence and protease.

Therapeutic Case Studies and Applications

The strategic use of D-amino acids has led to several successful therapeutic agents and promising clinical candidates.

-

Degarelix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer. It contains five D-amino acids, which contribute to its high binding affinity and long duration of action by preventing proteolysis.

-

Icatibant: A bradykinin B2 receptor antagonist used for treating hereditary angioedema. The inclusion of D-arginine and other non-natural amino acids enhances its stability and efficacy.

-

Antimicrobial Peptides (AMPs): Many natural AMPs are susceptible to bacterial proteases. Synthesizing all-D versions of these peptides can make them resistant to degradation while often retaining their membrane-disrupting antimicrobial activity.

Conclusion and Future Directions

The incorporation of D-amino acids is a validated and indispensable strategy in peptide drug discovery. It provides a direct and effective means to overcome the pharmacokinetic hurdles that have historically limited the therapeutic potential of peptides. By conferring proteolytic resistance and enabling fine-tuning of conformational and binding properties, D-amino acids allow for the rational design of potent, selective, and durable peptide-based drugs.

Future research will continue to explore more complex stereochemical modifications, including the use of D-amino acids in peptide stapling and macrocyclization to further constrain conformation and enhance cell permeability. As our understanding of peptide-receptor interactions deepens, the precise, strategic placement of D-amino acids will remain a critical tool for translating nature's signaling molecules into next-generation therapeutics.

References

-

Title: Principles and applications of D-amino acids in peptide drug design Source: Biopolymers URL: [Link]

-

Title: D-amino acids in peptide applications: stability, plasma half-life, and bioavailability Source: Amino Acids URL: [Link]

-

Title: The role of D-amino acids in the structure and function of peptide hormones and neuropeptides Source: Frontiers in Endocrinology URL: [Link]

-

Title: D-Amino Acid Scan for Identifying Proteolytically Stable and Bioactive Peptides Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: DAMGO, a specific micro-opioid receptor agonist, distinguishes between mu1 and mu2 opioid receptors Source: European Journal of Pharmacology URL: [Link]

D-(3,4,5-Trifluorophenyl)-alanine: A Technical Guide to a Multifaceted Non-Canonical Amino Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction

A. The Rise of Non-Canonical Amino Acids in Protein Engineering and Drug Discovery

The 20 canonical amino acids, dictated by the universal genetic code, have long been the foundational building blocks of life. However, the last few decades have witnessed a paradigm shift in our ability to engineer biological systems. The advent of techniques to expand the genetic code has empowered scientists to incorporate non-canonical amino acids (ncAAs) with unique functionalities into proteins.[1][2] This has opened up unprecedented avenues for probing protein structure and function, designing novel protein therapeutics, and creating new biomaterials.

B. Unique Advantages of Fluorinated Amino Acids

Among the diverse array of ncAAs, fluorinated amino acids have garnered significant attention. The strategic incorporation of fluorine into amino acid side chains can profoundly influence the physicochemical properties of proteins.[3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can lead to enhanced thermal and metabolic stability, altered protein-protein interactions, and improved pharmacokinetic profiles of peptide-based drugs.[3][4]

C. Introducing D-(3,4,5-Trifluorophenyl)-alanine: A Versatile Probe and Building Block

This compound is a synthetic amino acid derivative that has emerged as a powerful tool in various scientific disciplines. Its trifluorinated phenyl ring offers a unique combination of properties, making it an invaluable asset for researchers. This guide provides a comprehensive overview of the synthesis, site-specific incorporation, and diverse applications of this compound, with a focus on its utility as a ¹⁹F-NMR probe and a building block in drug discovery.

II. Physicochemical Properties and Synthesis of this compound

A. Key Physicochemical Properties

The utility of this compound stems from its distinct physicochemical characteristics, which are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1217684-62-2 | [5][6] |

| Molecular Formula | C₉H₈F₃NO₂ | [5][6] |

| Molecular Weight | 219.16 g/mol | [5][6] |

| Appearance | Off-white solid | |

| Storage Conditions | 0-8 °C |

B. Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and chemo-enzymatic routes. While various chemical synthesis strategies exist, chemo-enzymatic methods offer a more environmentally friendly and often more stereoselective alternative.

Traditional chemical synthesis of fluorinated phenylalanine analogs often involves multi-step processes. These can include the coupling of a protected iodoalanine with a suitable fluorinated aromatic partner in the presence of a palladium catalyst, followed by deprotection steps. Another approach involves the asymmetric hydrogenation of an α-amidocinnamic acid derivative.[7]

Chemo-enzymatic methods leverage the high selectivity of enzymes to catalyze key steps in the synthesis, reducing the need for harsh reagents and complex purification procedures. One such approach involves the use of dehydrogenases for the reductive amination of a fluorinated pyruvate precursor.

Protocol: Chemo-enzymatic Synthesis of this compound

This protocol is a generalized representation based on enzymatic synthesis principles for fluorinated amino acids.[7][8]

Materials:

-

3,4,5-Trifluorophenylpyruvate

-

Alanine dehydrogenase or a suitable aminotransferase

-

NADH or NADPH (depending on the enzyme)

-

Ammonium source (e.g., ammonium chloride)

-

Phosphate buffer (pH 7.5)

-

Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

-

Reaction vessel

-

Incubator/shaker

-

HPLC for analysis

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution containing 50 mM phosphate buffer (pH 7.5), 100 mM 3,4,5-trifluorophenylpyruvate, 200 mM ammonium chloride, and 1 mM NAD(P)H.

-

Cofactor Regeneration: Add the components of the cofactor regeneration system. For example, add 150 mM glucose and a suitable amount of glucose dehydrogenase.

-

Enzyme Addition: Initiate the reaction by adding the purified alanine dehydrogenase or aminotransferase to a final concentration of 1-2 mg/mL.

-

Incubation: Incubate the reaction mixture at 30-37°C with gentle shaking for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to quantify the formation of this compound.

-

Termination and Purification: Once the reaction is complete, terminate it by heat inactivation or by adding an equal volume of 10% trichloroacetic acid. Centrifuge to remove the precipitated enzyme. The supernatant containing the product can then be purified using ion-exchange chromatography.

III. Site-Specific Incorporation into Proteins: The Genetic Code Expansion Toolbox

The true power of this compound is realized when it is site-specifically incorporated into a protein of interest. This is achieved through the powerful technique of genetic code expansion, most commonly via amber stop codon suppression.[9][10]

A. Principle of Genetic Code Expansion via Amber Suppression

This method involves the repurposing of a stop codon, typically the amber codon (UAG), to encode for the ncAA.[9][10] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression host. The orthogonal tRNA has an anticodon that recognizes the UAG codon, and the orthogonal synthetase specifically charges this tRNA with the desired ncAA, in this case, this compound.

B. The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair: A Key to Fidelity

The success of this technique hinges on the orthogonality of the synthetase/tRNA pair. This means that the orthogonal synthetase does not recognize any of the endogenous tRNAs, and the orthogonal tRNA is not a substrate for any of the endogenous synthetases.[11][12] This ensures that the ncAA is incorporated only at the designated UAG codon with high fidelity.

The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species has proven to be a particularly versatile scaffold for evolving new synthetases that can recognize a wide range of ncAAs, including aromatic ones.[13][14] Directed evolution techniques are used to mutate the active site of PylRS to accommodate and specifically charge this compound onto its cognate tRNA.

C. Experimental Workflow for Incorporation in E. coli

The following diagram and protocol outline the general workflow for the site-specific incorporation of this compound into a target protein expressed in E. coli.

Caption: Workflow for site-specific incorporation of this compound.

Protocol: Site-Specific Incorporation of this compound in E. coli

This protocol provides a general framework for the expression of a protein containing this compound.[15]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

-

pEVOL plasmid encoding the orthogonal PylRS and its cognate tRNA.

-

LB or 2xYT media.

-

M9 minimal media.

-

This compound.

-

Appropriate antibiotics.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

-

Ni-NTA resin for purification.

-

SDS-PAGE reagents.

-

Mass spectrometer.

Procedure:

-

Plasmid Preparation: Prepare high-quality expression and pEVOL plasmids.

-

Transformation: Co-transform the E. coli expression strain with both the expression plasmid and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of M9 minimal media with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation and purify the target protein using Ni-NTA affinity chromatography.

-

Verification: Analyze the purified protein by SDS-PAGE. Successful incorporation of the ncAA will result in a full-length protein band only in the presence of this compound. Confirm the precise mass of the protein, including the incorporated ncAA, by mass spectrometry.[15]

D. Verification of Incorporation: Ensuring Success

Successful incorporation is typically verified by a combination of techniques. SDS-PAGE analysis will show the production of full-length protein only in cultures supplemented with the ncAA. The definitive confirmation comes from mass spectrometry, which will show a mass shift corresponding to the incorporation of this compound in place of a canonical amino acid.

IV. Applications in Protein Science and Drug Discovery

The unique properties of this compound make it a valuable tool in a wide range of applications.

A. This compound as a ¹⁹F-NMR Probe

¹⁹F-NMR spectroscopy is a powerful technique for studying protein structure and dynamics. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe. Since proteins do not naturally contain fluorine, the incorporation of a fluorinated amino acid provides a background-free window to probe the local environment of the label.[16]

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment.[16] Changes in protein conformation, ligand binding, or post-translational modifications can all lead to detectable changes in the ¹⁹F-NMR chemical shift.[17] This allows researchers to monitor these events in real-time and at atomic resolution.

The ¹⁹F chemical shift of this compound can provide valuable information about its local environment within a protein.

| Environment | Typical ¹⁹F Chemical Shift Range (ppm) | Rationale |

| Solvent-exposed | Narrower range, closer to free amino acid | Less influenced by the protein's local fields. |

| Buried in hydrophobic core | Broader range, can be up- or downfield shifted | Sensitive to van der Waals packing and local electrostatic fields.[16][18] |

| Ligand binding site | Significant shift upon ligand binding | Direct interaction with the ligand alters the local electronic environment.[17] |

| Conformational change | Shift in resonance position or appearance of new peaks | Reflects changes in the local environment due to the conformational transition.[16] |

By incorporating this compound at specific sites within a protein, researchers can monitor conformational changes associated with protein function. For example, upon substrate binding, a shift in the ¹⁹F-NMR signal of a label in the active site can provide direct evidence of a conformational change. This has been successfully applied to study enzymes, receptors, and other dynamic proteins.[17]

B. Impact on Protein Structure, Stability, and Function

The incorporation of this compound can also be used to modulate the properties of proteins.

The electron-withdrawing nature of the trifluorophenyl ring can alter the cation-π and π-π stacking interactions that are often crucial for protein-protein recognition.[19] By replacing a key phenylalanine or tyrosine residue with this compound, researchers can probe the importance of these interactions and potentially design proteins with altered binding specificities.

The introduction of fluorinated amino acids can enhance the stability of proteins.[20] The high hydrophobicity of the fluorinated side chain can favor its burial within the protein core, leading to increased thermal stability. Furthermore, the strong C-F bond can impart resistance to chemical degradation.

C. Applications in Drug Design and Development

This compound is a valuable building block in the design of novel therapeutics.

Incorporating this compound into peptide or protein-based drugs can improve their pharmacokinetic properties. The increased metabolic stability can lead to a longer half-life in vivo. Furthermore, the altered receptor binding properties can be exploited to design more potent and selective drugs.[21]

In a study on somatostatin analogs, the replacement of phenylalanine residues with 3-(3',5'-difluorophenyl)-alanine (a closely related compound) led to analogs with high selectivity for specific somatostatin receptors.[22] This highlights the potential of using fluorinated phenylalanine derivatives to fine-tune the pharmacological profile of peptide hormones.

V. Conclusion and Future Perspectives

This compound has established itself as a powerful and versatile tool in the fields of protein engineering and drug discovery. Its unique combination of properties makes it an excellent ¹⁹F-NMR probe for studying protein structure and dynamics, a valuable building block for enhancing the stability and modulating the function of proteins, and a promising component in the design of novel therapeutics.

As the toolbox for genetic code expansion continues to grow, we can expect to see even more innovative applications of this compound and other fluorinated ncAAs. The ability to precisely introduce this and other functional groups into proteins opens up exciting new avenues for understanding and manipulating biological systems, with profound implications for both basic research and the development of new medicines.

VI. References

-

Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

-

Incorporation of non-canonical amino acids. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (n.d.). The Journal of Science and Medicine. Retrieved from [Link]

-

Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. (n.d.). PubMed. Retrieved from [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (n.d.). NIH. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. (n.d.). MDPI. Retrieved from [Link]

-

Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (n.d.). NIH. Retrieved from [Link]

-

Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). PubMed. Retrieved from [Link]

-

19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (n.d.). Oldfield Group Website - University of Illinois. Retrieved from [Link]

-

Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (n.d.). PMC. Retrieved from [Link]

-

The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. (n.d.). ResearchGate. Retrieved from [Link]

-

Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). PMC - NIH. Retrieved from [Link]

-

Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). NIH. Retrieved from [Link]

-

Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression. (n.d.). SciSpace. Retrieved from [Link]

-

USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (n.d.). University of Rochester. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression. (n.d.). PubMed. Retrieved from [Link]

-

Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (n.d.). NIH. Retrieved from [Link]

-

Site-specific incorporation of 3 into proteins at diverse codons and... (n.d.). ResearchGate. Retrieved from [Link]

-

Top 10 Most Popular Drug Hunter Case Studies of 2025. (n.d.). Drug Hunter. Retrieved from [Link]

-

Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. (n.d.). PubMed. Retrieved from [Link]

-

Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

Research in the Field of Drug Design and Development. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) The Enzymatic Synthesis of d-Alanyl-d-alanine. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. (n.d.). PubMed. Retrieved from [Link]

-

Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. De novo generation of mutually orthogonal aminoacyl-tRNA synthetase/tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 10. Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 19. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 21. jelsciences.com [jelsciences.com]

- 22. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing D-(3,4,5-Trifluorophenyl)-alanine

Here are the detailed Application Notes and Protocols for incorporating D-(3,4,5-Trifluorophenyl)-alanine into peptides via SPPS.

Abstract

The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][][3][4][5] this compound (D-Tfp-Ala) is a particularly intriguing building block due to the unique electronic and steric properties conferred by its trifluorinated aromatic ring. However, these same properties present distinct challenges for its efficient incorporation during standard Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the substituted phenyl ring, combined with the electron-withdrawing effects of the fluorine atoms, can significantly hinder the rate and completeness of peptide bond formation.[6][7][8] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-tested protocol for the successful incorporation of D-Tfp-Ala into peptide chains using Fmoc/tBu chemistry. We will delve into the causality behind reagent selection, offer a detailed step-by-step workflow, and present troubleshooting strategies to overcome common synthetic hurdles.

The Synthetic Challenge: Understanding the Reactivity of this compound

The primary obstacle in utilizing D-Tfp-Ala in SPPS is its reduced reactivity compared to standard proteinogenic amino acids. This challenge is twofold:

-

Steric Hindrance: The trifluorophenyl group is significantly bulkier than the side chains of common amino acids like Alanine or even Phenylalanine. This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[7][8] Conventional coupling methods may prove insufficient to drive the reaction to completion in a reasonable timeframe.

-

Electronic Effects: Fluorine is the most electronegative element, and the three fluorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect.[1] This effect decreases the nucleophilicity of the carboxylate anion after activation, making it a less potent acylating agent and slowing the rate of amide bond formation.

Consequently, a successful protocol must address these issues by employing more potent activation strategies and rigorous in-process monitoring to ensure quantitative coupling.

Recommended Protocol for SPPS Incorporation

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.

Core Reagents and Materials

-

Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) are suitable standard choices.[9]

-

Amino Acids: Fmoc-D-(3,4,5-Trifluorophenyl)-alanine-OH, and other required Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).[10]

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Coupling Reagents: See Table 1 for recommendations. A stock solution of the chosen activator (e.g., HATU) and an organic base (e.g., DIPEA) should be prepared.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.

-

Precipitation/Wash Solvent: Cold Diethyl ether.

-

Quality Control: Ninhydrin (Kaiser) test solutions.

The Critical Step: Coupling Reagent Selection

Standard carbodiimide activators like DIC, especially when used only with HOBt, are often inefficient for coupling sterically hindered residues like D-Tfp-Ala.[6] More potent uronium- or phosphonium-based reagents are required to generate a highly reactive activated ester intermediate.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Reagent | Full Name | Class | Key Advantages | Considerations for D-Tfp-Ala |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | Cost-effective, widely used. | May be insufficient for highly hindered couplings; can be allergenic. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Highly effective for hindered couplings due to the HOAt leaving group.[11][12] Low racemization. | Highly Recommended. The gold standard for difficult couplings. |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium | Reactivity comparable to HATU, often more cost-effective. | Excellent alternative to HATU. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | High reactivity, non-explosive byproducts, good solubility.[12] | Highly Recommended. A safer and highly effective modern reagent. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Strong coupling reagent, avoids carcinogenic HMPA byproduct.[11] | Effective, but uronium salts like HATU or COMU are often preferred in modern automated synthesis. |

SPPS Workflow Diagram

The following diagram outlines the key steps in a single cycle of solid-phase peptide synthesis, emphasizing the critical coupling stage for D-Tfp-Ala.

Caption: Standard Fmoc-SPPS cycle highlighting the critical coupling and quality control steps.

Step-by-Step Protocol for a Single Coupling Cycle

This protocol assumes a synthesis scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg). Adjust volumes accordingly.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes prior to synthesis.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes. Drain.

-

Repeat with a second treatment of 20% piperidine in DMF (5 mL) for 10 minutes. Drain.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

D-Tfp-Ala Coupling (Critical Step):

-

In a separate vessel, pre-activate a mixture of:

-

Fmoc-D-(3,4,5-Trifluorophenyl)-alanine-OH (4 equivalents, 0.4 mmol)

-

HATU (3.9 equivalents, 0.39 mmol)

-

DIPEA (8 equivalents, 0.8 mmol)

-

in DMF (3 mL) for 2-5 minutes.

-

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. (Note: This is significantly longer than for standard amino acids).

-

-

In-Process Quality Control:

-

Take a small sample of resin beads and wash thoroughly with DMF and DCM.

-

Perform a Kaiser (ninhydrin) test. A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.

-

-

Troubleshooting the Coupling: The following diagram provides a decision-making workflow if the Kaiser test is positive.

Caption: Decision workflow for handling incomplete coupling reactions.

-

Final Wash: Once coupling is complete (Kaiser test negative), wash the resin with DMF (5 x 5 mL) to prepare for the next deprotection/coupling cycle.

Final Cleavage, Purification, and Analysis

-

Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

-

Cleavage and Global Deprotection:

-

Treat the dry peptide-resin with the cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.

-

Centrifuge the resulting suspension, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

-

-

Purification and Characterization:

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable aqueous/organic solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]

-

Confirm the identity and purity of the final product by analytical RP-HPLC and verify the mass using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[13]

-

Expert Insights and Advanced Strategies

-

Microwave-Assisted SPPS: For particularly difficult sequences, the use of microwave energy can dramatically accelerate the coupling of hindered amino acids like D-Tfp-Ala.[7] Microwave heating can drive sluggish reactions to completion in minutes rather than hours, though care must be taken to avoid side reactions at elevated temperatures.

-

Managing Aggregation: Fluorinated residues can increase the hydrophobicity of a peptide, potentially leading to on-resin aggregation, which hinders subsequent synthetic steps.[14] If aggregation is suspected (indicated by poor swelling or persistently incomplete reactions), incorporating washes with a disrupting solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM can be beneficial.[15]

-

Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation of growing peptide chains and may be a useful alternative solvent, particularly for longer or more hydrophobic sequences.[16]

By implementing potent coupling reagents, extending reaction times, and employing rigorous in-process controls, the successful and efficient incorporation of this compound can be routinely achieved, unlocking its potential for the design of next-generation peptide therapeutics.

References

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641–3716. Available at: [Link]

-

Work smarter, not harder. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Watasen, Accessed January 14, 2026. Available at: [Link]

-

Kiso, Y., Kimura, T., Fujiwara, Y., Shimokura, M., & Nishitani, A. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024–5027. Available at: [Link]

-

Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schuemann, M., Carpino, L. A., & Bienert, M. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405–410. Available at: [Link]

-

Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615–15622. Available at: [Link]

-

Al-Qahtani, N. A., & Perera, S. D. (2021). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Molecules, 26(16), 4983. Available at: [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Accessed January 14, 2026. Available at: [Link]

-

Katritzky, A. R., Abdel-Fattah, A. A., & Tymoshenko, D. O. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]

-

Watasen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Watasen. Accessed January 14, 2026. Available at: [Link]

-

Toth, G. K., & G-Toth, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 143. Available at: [Link]

-

Kiso, Y., Kimura, T., Fujiwara, Y., Shimokura, M., & Nishitani, A. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of .ALPHA.-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024-5027. Available at: [Link]

-

Bowden, N. B., & Koksch, B. (2018). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 10(4), e1502. Available at: [Link]

-

Hausner, S. H., DiCara, D. M., & Lewis, J. S. (2016). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. ACS Omega, 1(2), 291–297. Available at: [Link]

-

Zhang, X., & Gu, Y. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1032-1049. Available at: [Link]

-

Maloney, K. M., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). The Journal of Organic Chemistry, 89(10), 6639-6650. Available at: [Link]

-

Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Available at: [Link]

-

Acevedo-Jake, A. M., & childish, G. A. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 25(22), 5436. Available at: [Link]

-

Pujals, S., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285. Available at: [Link]

-

Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Organic Process Research & Development, 24(10), 1937-1954. Available at: [Link]

-

Huhmann, S., & Koksch, B. (2018). Fluorinated Amino Acids in Peptide and Protein Assembly. Future medicinal chemistry, 10(23), 2789-2803. Available at: [Link]

-

Henninot, A., Collins, J. M., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future? Journal of Medicinal Chemistry, 61(4), 1382–1414. Available at: [Link]

-

Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chimia, 72(10), 712-716. Available at: [Link]

Sources

- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 11. file.globalso.com [file.globalso.com]

- 12. bachem.com [bachem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. biomatik.com [biomatik.com]

Application Note: Probing Protein Interactions with D-(3,4,5-Trifluorophenyl)-alanine using ¹⁹F-NMR

Introduction: A Novel Probe for Challenging Biological Questions